molecular formula C12H9NO5 B14166560 5-(4-Nitrophenoxy)benzene-1,3-diol CAS No. 924728-06-3

5-(4-Nitrophenoxy)benzene-1,3-diol

Cat. No.: B14166560
CAS No.: 924728-06-3
M. Wt: 247.20 g/mol
InChI Key: IAZORWWQJLCKSI-UHFFFAOYSA-N
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Description

5-(4-Nitrophenoxy)benzene-1,3-diol is an organic compound with the molecular formula C12H9NO5 It consists of a benzene ring substituted with a nitrophenoxy group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenoxy)benzene-1,3-diol typically involves the nitration of phenol derivatives followed by etherification and hydroxylation reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reaction monitoring and control can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenoxy)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

5-(4-Nitrophenoxy)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative stress-related diseases.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenoxy)benzene-1,3-diol involves its ability to interact with reactive oxygen species (ROS) and other free radicals. The hydroxyl groups can donate hydrogen atoms to neutralize ROS, thereby exhibiting antioxidant activity. Additionally, the nitro group can undergo reduction to form an amino group, which may interact with various biological targets, including enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure with two hydroxyl groups on a benzene ring.

    Resorcinol (1,3-dihydroxybenzene): Similar structure with two hydroxyl groups on a benzene ring.

    Hydroquinone (1,4-dihydroxybenzene): Similar structure with two hydroxyl groups on a benzene ring.

Uniqueness

5-(4-Nitrophenoxy)benzene-1,3-diol is unique due to the presence of both a nitrophenoxy group and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, differentiating it from other dihydroxybenzene derivatives .

Properties

IUPAC Name

5-(4-nitrophenoxy)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZORWWQJLCKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90854039
Record name 5-(4-Nitrophenoxy)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90854039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924728-06-3
Record name 5-(4-Nitrophenoxy)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90854039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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